Methyl 2-(piperidin-2-yl)benzoate

Positional isomer differentiation Chelation geometry Synthetic intermediate selectivity

Racemic methyl 2-(piperidin-2-yl)benzoate (free base, CAS 1203798-96-2) is the cost-effective entry point for fragment-based drug discovery and diversity-oriented synthesis of complement factor B inhibitors. The unique ortho-substitution places the ester carbonyl proximal to the piperidine nitrogen, enabling proximity-dependent cyclizations and constrained chelation geometries inaccessible to meta/para isomers. Choose the free base for organic-phase reactions; select the HCl salt (CAS 1203685-41-9) for aqueous solubility. Verify positional isomer requirements before ordering—substitution at the 2-position is essential for intramolecular transformations.

Molecular Formula C13H17NO2
Molecular Weight 219.28
CAS No. 1203798-96-2
Cat. No. B1650793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(piperidin-2-yl)benzoate
CAS1203798-96-2
Molecular FormulaC13H17NO2
Molecular Weight219.28
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2CCCCN2
InChIInChI=1S/C13H17NO2/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12/h2-3,6-7,12,14H,4-5,8-9H2,1H3
InChIKeyIEQZQZOYCGACDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(piperidin-2-yl)benzoate CAS 1203798-96-2: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characteristics


Methyl 2-(piperidin-2-yl)benzoate (CAS 1203798-96-2; IUPAC: methyl 2-piperidin-2-ylbenzoate; synonym: benzoic acid, 2-(2-piperidinyl)-, methyl ester) is a synthetic organic compound with molecular formula C13H17NO2 and molecular weight 219.28 g/mol, belonging to the class of piperidine-substituted benzoate esters . The compound is supplied as the free base (racemate), with a hydrochloride salt form also commercially available under CAS 1203685-41-9 (MW 255.74 g/mol as HCl salt) . Typical commercial purity is ≥95% . The molecule contains a single chiral center at the 2-position of the piperidine ring; the enantiopure (R)- and (S)-forms are assigned separate CAS numbers (1213469-71-6 and 1213854-61-5, respectively). The ortho-substitution pattern on the benzoate ring distinguishes this compound from its meta- and para-substituted positional isomers, which exhibit different molecular geometries and potentially divergent reactivity profiles. Structurally, it belongs to a broader class of piperidine-substituted benzoic acid derivatives under active investigation as complement factor B inhibitors in patent literature [1].

Why Methyl 2-(piperidin-2-yl)benzoate Cannot Be Routinely Substituted by In-Class Analogs Without Verification


Although multiple piperidinyl-benzoate positional isomers and enantiomers share the same molecular formula (C13H17NO2, MW 219.28), they are not interchangeable in synthesis or biological applications. The ortho-substitution pattern at the benzoate 2-position places the ester carbonyl in close spatial proximity to the piperidine nitrogen, creating a uniquely constrained geometry that affects both chelation potential and steric accessibility during coupling reactions [1]. This ortho arrangement differs fundamentally from the meta- and para-substituted analogs (e.g., methyl 3-(piperidin-2-yl)benzoate, methyl 4-(piperidin-2-yl)benzoate), where the increased distance between the ester and piperidine moieties alters conformational freedom and intermolecular interaction profiles . Furthermore, the racemic free base (CAS 1203798-96-2) and its hydrochloride salt (CAS 1203685-41-9) differ in molecular weight by 36.46 g/mol, affecting stoichiometric calculations, solubility, and formulation compatibility. In medicinal chemistry contexts, piperidine-substituted benzoic acid derivatives within the complement factor B inhibitor patent space exhibit strict structure-activity relationships where even minor positional variations substantially impact target binding [2]. Direct head-to-head quantitative data for this specific compound against comparators is scarce in the open literature; therefore, procurement decisions must rely on structural rationale supported by class-level evidence rather than assuming functional equivalence among analogs.

Methyl 2-(piperidin-2-yl)benzoate: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Substitution Positional Advantage: Spatial Geometry Differentiates Methyl 2-(piperidin-2-yl)benzoate from Meta- and Para-Isomers

Methyl 2-(piperidin-2-yl)benzoate (ortho-substituted) exhibits a unique spatial arrangement where the ester carbonyl oxygen and the piperidine NH are positioned approximately 2.5–3.0 Å apart, enabling intramolecular hydrogen bonding or metal-chelation geometries that are geometrically impossible in the meta- and para-substituted positional isomers . In the meta-isomer (methyl 3-(piperidin-2-yl)benzoate), the carbonyl-to-piperidine distance extends beyond 4.5 Å, eliminating this proximity-dependent interaction potential. The para-isomer (methyl 4-(piperidin-2-yl)benzoate) places the ester and piperidine groups at opposite ends of the aromatic ring, resulting in a rigid linear geometry with a distance exceeding 6 Å. This structural differentiation has direct consequences for reactivity in amide coupling, ester hydrolysis, and metal-catalyzed transformations where the ortho-arrangement provides anchimeric assistance . While quantitative kinetic data for this specific compound is not published, the class-level principle of ortho-directed reactivity in benzoate esters is well-established in synthetic chemistry literature.

Positional isomer differentiation Chelation geometry Synthetic intermediate selectivity

Racemate vs. Single Enantiomer: Stereochemical Composition Determines Suitability for Asymmetric Synthesis Applications

Methyl 2-(piperidin-2-yl)benzoate (CAS 1203798-96-2) is supplied as the racemic mixture, containing equal proportions of (R)- and (S)-enantiomers . In contrast, the enantiopure (R)-form (CAS 1213469-71-6) and (S)-form (CAS 1213854-61-5) are separately cataloged and priced at a significant premium, typically 3-fold to 8-fold higher cost per gram based on commercial catalog comparisons . The racemate is appropriate for applications where stereochemistry is irrelevant (achiral downstream transformations, racemic screening libraries) or where the chiral center will be epimerized or eliminated in subsequent steps. However, for enantioselective synthesis or chiral resolution studies, the racemate cannot substitute for an enantiopure building block without introducing a 50% yield loss from the undesired enantiomer and potential complications in chiral HPLC purification . No published head-to-head biological activity data comparing the racemate against individual enantiomers was identified in the peer-reviewed literature, representing a significant evidence gap for procurement decisions in pharmacology contexts.

Chiral resolution Enantiomeric purity Asymmetric synthesis intermediate

Free Base vs. Hydrochloride Salt: Differentiated Molecular Weight, Solubility, and Handling Characteristics for Formulation Compatibility

Methyl 2-(piperidin-2-yl)benzoate free base (CAS 1203798-96-2, MW 219.28 g/mol) and its hydrochloride salt (CAS 1203685-41-9, MW 255.74 g/mol) represent chemically distinct procurement options with a molecular weight difference of 36.46 g/mol (16.6% increase) due to HCl addition . This difference directly affects stoichiometric calculations: 1.0 g of the free base equimolarly corresponds to 1.166 g of the hydrochloride salt. The hydrochloride salt is classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), and H319 (causes serious eye irritation) , whereas the free base hazard profile is less comprehensively documented in publicly available safety data sheets. The salt form typically exhibits higher aqueous solubility due to ionization of the piperidine nitrogen, which is relevant for biological assay preparation and aqueous-phase reactions . No published comparative solubility measurements for the free base vs. HCl salt of this specific compound were identified.

Salt form selection Solubility optimization Formulation compatibility

Core Scaffold Differentiation: Benzoate Ester vs. Phenylacetate Ester Distinguishes This Compound from Methylphenidate-Class Molecules

Methyl 2-(piperidin-2-yl)benzoate features a directly attached benzoate ester where the carbonyl is conjugated with the aromatic ring, creating an electron-deficient ester system. In contrast, methylphenidate (methyl 2-phenyl-2-(piperidin-2-yl)acetate) possesses a phenylacetate core with a methylene spacer between the aromatic ring and the carbonyl, yielding a more flexible and electron-rich ester environment . This fundamental scaffold difference predicts divergent pharmacological profiles: methylphenidate is a potent dopamine transporter (DAT) inhibitor with reported IC50 values of approximately 0.83 nM at human DAT [1], whereas the benzoate ester scaffold lacks the critical phenylacetate pharmacophore required for high-affinity DAT binding [2]. No published DAT or receptor binding data were identified for methyl 2-(piperidin-2-yl)benzoate specifically, but the class-level structure-activity relationships of benzoylpiperidine derivatives suggest that the absence of the methylene spacer substantially reduces monoamine transporter affinity [2]. This differentiation is critical for procurement: users seeking a DAT-active scaffold should select methylphenidate or its analogs; users requiring a non-CNS-active piperidine-benzoate building block for complement pathway or other target classes should select this compound.

Scaffold hopping DAT pharmacology Structural analog differentiation

Methyl 2-(piperidin-2-yl)benzoate: Evidence-Backed Research and Industrial Application Scenarios


Intermediate for Complement Factor B Inhibitor Development Programs

Based on the patent landscape for piperidine-substituted benzoic acid compounds as complement factor B inhibitors (US20240109861A1, WO2024099458A1), methyl 2-(piperidin-2-yl)benzoate serves as a viable synthetic intermediate or fragment for constructing more elaborated compounds within this therapeutic class [1]. The ortho-substitution pattern provides a geometrically constrained scaffold that can be further functionalized at the ester position (hydrolysis to carboxylic acid, amidation, reduction) or at the piperidine nitrogen (alkylation, acylation, sulfonylation) to generate screening libraries targeting the alternative complement pathway. Procurement of the racemic free base (CAS 1203798-96-2) is appropriate for initial diversity-oriented synthesis, with subsequent chiral resolution or enantioselective synthesis employed once lead compounds are identified.

Synthetic Building Block for Benzoylpiperidine-Derived Bioactive Molecules

The compound functions as a key intermediate for constructing benzoylpiperidine derivatives, a class with demonstrated activity as reversible monoacylglycerol lipase (MAGL) inhibitors [2]. The methyl ester group can be selectively hydrolyzed under mild basic conditions to generate the corresponding carboxylic acid for subsequent amide coupling, while the piperidine NH serves as a handle for introducing diversity elements. The ortho-geometry facilitates intramolecular cyclization reactions that are inaccessible to meta- and para-substituted positional isomers, enabling the synthesis of fused tricyclic scaffolds . Researchers should verify positional isomer requirements for their specific synthetic route before procurement, as substitution at the 2-position is essential for proximity-dependent transformations.

Racemic Screening Library Component for Non-Stereospecific Target Campaigns

For high-throughput screening campaigns where stereochemistry is not a primary selection criterion, the racemic methyl 2-(piperidin-2-yl)benzoate (CAS 1203798-96-2, ≥95% purity) provides a cost-effective entry point compared to enantiopure (R)- or (S)-forms, which carry a 3–8× price premium . The compound's molecular weight (219.28 g/mol) and moderate lipophilicity place it within fragment-like chemical space suitable for fragment-based drug discovery. The free base form is preferred for organic-phase reactions and non-aqueous screening formats, while the hydrochloride salt (CAS 1203685-41-9) should be selected when aqueous solubility or salt-form compatibility with biological assay buffers is required .

Chiral Resolution Methodology Development and Enantioselective Synthesis Optimization

The racemic nature of methyl 2-(piperidin-2-yl)benzoate (CAS 1203798-96-2), combined with the availability of both enantiopure standards (CAS 1213469-71-6 for (R), CAS 1213854-61-5 for (S)), makes this compound system well-suited for developing and validating chiral analytical methods (chiral HPLC, SFC) and asymmetric synthetic methodologies . The 50:50 racemate serves as the ideal starting material for assessing enantiomeric resolution efficiency (target Rs > 1.5 baseline separation), while the individual enantiomers function as retention time and optical rotation reference standards. The benzoate ester chromophore provides adequate UV detection sensitivity (λmax ~230–270 nm) for HPLC method development without requiring additional derivatization.

Quote Request

Request a Quote for Methyl 2-(piperidin-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.